![molecular formula C13H16Cl2N2O2 B5548170 1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

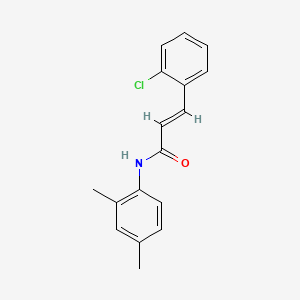

Global Trends in 2,4-D Herbicide Toxicity Studies

A scientometric review highlighted the rapid advancement in the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to 1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine. The review provided insights into the development of the field, with the USA, Canada, and China being the most active contributors. Research trends focus on occupational risk, neurotoxicity, resistance, tolerance to herbicides, and effects on non-target species, especially in aquatic environments. Future studies are expected to concentrate on molecular biology, especially gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

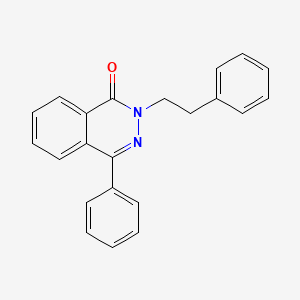

Optimization of Src Kinase Inhibitors

Research on 4-phenylamino-3-quinolinecarbonitriles, structurally similar to the subject compound, led to the development of potent inhibitors of Src kinase activity. These compounds were optimized for increased inhibition of Src kinase activity and Src-mediated cell proliferation, demonstrating the potential for therapeutic applications in cancer treatment (Boschelli et al., 2001).

Biodegradation of Herbicides

A study on the aerobic biodegradation of atrazine and 2,4-dichlorophenoxy acetic acid (2,4-D) by mixed cultures revealed slow removal rates for atrazine but high removal rates for 2,4-D, highlighting the persistence of atrazine compared to 2,4-D. The microbial population was predominantly Pseudomonas when treating atrazine and Rhodococcus for 2,4-D, indicating differences in microbial degradation pathways (Carboneras, Villaseñor, & Fernández‐Morales, 2017).

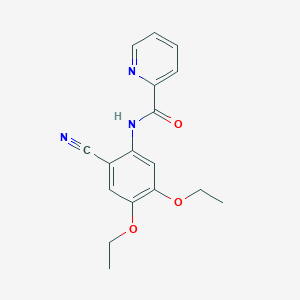

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was investigated for their lipase and α-glucosidase inhibition. Some synthesized compounds showed significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Metabolism Study of Anticancer Compound

A study on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208) in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry identified several metabolites. This research provides valuable insights into the metabolic pathways of TM208, a compound with significant anticancer activity and low toxicity (Jiang et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWGMSUHJKKATQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)